Ivabradine impurity 7-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C27H34N2O6 |

|---|---|

Poids moléculaire |

488.6 g/mol |

Nom IUPAC |

3-[1,1,2,2,3,3-hexadeuterio-3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one |

InChI |

InChI=1S/C27H34N2O6/c1-32-22-12-18-6-10-28(26(30)16-20(18)14-24(22)34-3)8-5-9-29-11-7-19-13-23(33-2)25(35-4)15-21(19)17-27(29)31/h12-15H,5-11,16-17H2,1-4H3/i5D2,8D2,9D2 |

Clé InChI |

BOMTZDFJQBFTCB-QNCBENPESA-N |

SMILES isomérique |

[2H]C([2H])(C([2H])([2H])N1CCC2=CC(=C(C=C2CC1=O)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC |

SMILES canonique |

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Chemical Identity of Ivabradine Impurity 7-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure of Ivabradine Impurity 7-d6, a deuterated analog of a known Ivabradine impurity. The presence and characterization of impurities are critical aspects of drug development and quality control. This document clarifies the structure of this compound based on available data, addresses conflicting information, and provides a logical structural determination.

Executive Summary

Ivabradine Impurity 7 is identified by multiple chemical suppliers as (R)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine. The "-d6" designation indicates the presence of six deuterium (B1214612) atoms. Based on common synthetic labeling practices, the most probable locations for these deuterium atoms are the two methoxy (B1213986) groups. Therefore, the chemical structure of this compound is (R)-1-(3,4-di(trideuteriomethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine. It is crucial to note the existence of conflicting data from at least one supplier, which identifies this compound with a different, dimeric structure. This guide will address this discrepancy.

Structural Elucidation of Ivabradine Impurity 7

The foundational step in defining the deuterated impurity is a clear understanding of the non-deuterated parent compound.

Chemical Identity of Ivabradine Impurity 7

Multiple sources consistently identify Ivabradine Impurity 7 with the following chemical structure and nomenclature:

-

Chemical Name: (R)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride[1][2]

-

Molecular Formula: C₁₂H₁₇NO₂ · HCl

-

Molecular Weight: 243.73 g/mol (for the hydrochloride salt)

This impurity is a key synthetic intermediate or a process-related impurity in the manufacturing of Ivabradine.

Determination of the Deuteration Pattern in this compound

The suffix "-d6" signifies that six hydrogen atoms in the molecule have been replaced by deuterium atoms. In the structure of Ivabradine Impurity 7, the most chemically plausible and common positions for such labeling are the two methoxy groups (-OCH₃). Each methyl group contains three hydrogen atoms, totaling six across both groups.

Therefore, the chemical structure of This compound is proposed as:

-

Chemical Name: (R)-1-(3,4-di(trideuteriomethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine

-

Molecular Formula: C₁₂H₁₁D₆NO₂

-

Molecular Weight: Approximately 239.34 g/mol (for the free base)

The following diagram, generated using the DOT language, illustrates this proposed structure.

References

Synthesis and Characterization of Ivabradine Impurity 7-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ivabradine impurity 7-d6, a deuterated analog of a known Ivabradine process-related impurity. Due to the limited availability of direct experimental data for this specific deuterated compound, this guide is based on established synthetic methodologies for analogous compounds and standard characterization techniques.

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. During its synthesis, various process-related impurities can be formed. One such impurity is a dimeric species, and its deuterated analog, this compound, is of significant interest as an internal standard for pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, allowing for accurate quantification by mass spectrometry.

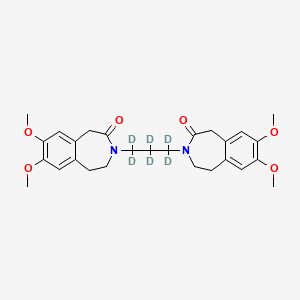

The chemical structure of this compound is 3,3′-(Propane-1,3-diyl)bis(7,8-di(trideuteriomethoxy)-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one). This guide outlines a plausible synthetic route and a comprehensive characterization workflow for this compound.

Synthesis of this compound

The synthesis of this compound can be logically approached in two main stages: the preparation of the deuterated benzazepinone (B8055114) intermediate and the subsequent coupling to form the dimeric impurity.

Synthesis Pathway

The proposed synthetic pathway is illustrated in the diagram below. The key steps involve the deuteromethylation of a suitable precursor to introduce the six deuterium atoms, followed by an N-alkylation reaction to link the two deuterated benzazepinone rings with a propane (B168953) bridge.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 7,8-Di(trideuteriomethoxy)-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (Deuterated Intermediate)

-

To a solution of 7,8-dihydroxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add deuterated methyl iodide (CD3I, 2.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the deuterated intermediate.

Step 2: Synthesis of this compound

-

To a solution of the deuterated intermediate (2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Add 1,3-dibromopropane (1.0 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux and stir for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to 0°C and quench with saturated ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following workflow outlines the key analytical techniques to be employed.

Caption: Workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 286 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Data Presentation:

| Parameter | Result |

| Retention Time | ~15.2 min |

| Purity (by area %) | >98% |

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to confirm the elemental composition and molecular weight of the synthesized impurity.

Experimental Protocol:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap

-

Scan Range: m/z 100-1000

Data Presentation:

| Parameter | Theoretical | Experimental |

| Molecular Formula | C27H28D6N2O6 | - |

| Monoisotopic Mass | 488.2958 | 488.2961 |

| [M+H]+ | 489.3031 | 489.3035 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the molecule.

Experimental Protocol:

-

Solvent: Chloroform-d (CDCl3)

-

Spectrometers: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR

-

Techniques: Standard ¹H and ¹³C NMR spectra.

Data Presentation:

¹H NMR Data (400 MHz, CDCl3) Due to the deuteration of the methoxy (B1213986) groups, the characteristic singlet for the OCH3 protons at ~3.9 ppm will be absent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.85 | s | 2H | Ar-H |

| 6.70 | s | 2H | Ar-H |

| 4.05 | t | 4H | N-CH2-CH2-CH2-N |

| 3.50 | t | 4H | Ar-CH2-CH2-N |

| 2.90 | t | 4H | Ar-CH2-CH2-N |

| 2.00 | p | 2H | N-CH2-CH2-CH2-N |

¹³C NMR Data (100 MHz, CDCl3) The carbons of the deuterated methoxy groups will show a characteristic multiplet due to C-D coupling.

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C=O |

| 148.0 | Ar-C-O |

| 147.5 | Ar-C-O |

| 128.0 | Ar-C |

| 125.0 | Ar-C |

| 112.0 | Ar-CH |

| 111.5 | Ar-CH |

| 55.0 (m) | -OCD3 |

| 49.0 | N-CH2 |

| 48.0 | N-CH2 |

| 30.0 | Ar-CH2 |

| 25.0 | N-CH2-CH2-CH2-N |

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations, and the characterization workflow employs standard analytical techniques essential for the confirmation of the structure and purity of novel pharmaceutical reference standards. The successful synthesis and thorough characterization of this deuterated impurity will provide a valuable tool for researchers in the field of drug metabolism and pharmacokinetics.

Physical and chemical properties of Ivabradine impurity 7-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ivabradine impurity 7-d6, a critical component in the analytical landscape of Ivabradine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, quality control, and pharmacokinetic studies.

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. As with any pharmaceutical compound, the identification and characterization of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. This compound is a deuterium-labeled analogue of Ivabradine impurity 7. Its primary application is as an internal standard in analytical and pharmacokinetic research, where it plays a crucial role in the accurate quantification of Ivabradine and its related substances in various biological matrices.[1] The stable isotope label allows for differentiation from the unlabeled analyte by mass spectrometry, ensuring high precision and accuracy in analytical methods.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. It is important to note that there are some discrepancies across different suppliers regarding the precise molecular formula and weight, which may be attributed to different deuteration patterns. The most commonly cited information is presented here.

| Property | Value | Source |

| IUPAC Name | 3,3′-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)-d6 | [1] |

| Molecular Formula | C₂₇H₂₈D₆N₂O₆ | |

| Molecular Weight | 488.62 g/mol | |

| Alternate Molecular Formula | C₂₇H₃₀D₆N₂O₅ | [2] |

| Alternate Molecular Weight | 474.62 g/mol | [2] |

| CAS Number | Not available for the free base. 2070009-63-9 for Ivabradine-D6 Hydrochloride. | |

| Appearance | Data not available. Likely a solid. | |

| Melting Point | Data not available. | |

| Boiling Point | Data not available. | |

| Solubility | Data not available. Expected to have solubility properties similar to Ivabradine and related impurities. |

Note: The conflicting molecular formulas and weights suggest that different deuterated forms of Ivabradine impurity 7 may be available. Researchers should consult the Certificate of Analysis from their specific supplier for definitive information.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published in peer-reviewed literature, as this compound is primarily a commercial reference standard. However, this section outlines the general methodologies that would be employed for its synthesis and analysis based on the synthesis of related compounds and standard analytical techniques for isotopically labeled standards.

Synthesis

The synthesis of this compound would likely follow a multi-step process involving the introduction of deuterium (B1214612) atoms at specific, non-exchangeable positions. A plausible synthetic workflow is depicted below.

Caption: Conceptual workflow for the synthesis of this compound.

A potential synthetic route could involve the reaction of a deuterated propane-1,3-diyl dihalide with two equivalents of a suitable 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one precursor. The deuterated starting material would be the key to introducing the isotopic label.

Characterization and Analytical Methods

The characterization and quantification of this compound as an internal standard typically involve a combination of chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the standard and to separate it from the unlabeled analyte and other impurities.

-

Typical Method: A reversed-phase HPLC method would be employed.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where Ivabradine and its impurities exhibit strong absorbance (e.g., around 286 nm).

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purpose: To confirm the molecular weight and isotopic enrichment of the deuterated standard.

-

Typical Method:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to accurately determine the mass-to-charge ratio (m/z) and confirm the incorporation of six deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure and the position of the deuterium labels.

-

Typical Method:

-

¹H NMR: Will show the absence of signals at the positions where deuterium has been incorporated.

-

¹³C NMR: Will confirm the carbon skeleton of the molecule.

-

²H NMR: Can be used to directly observe the deuterium signals.

-

The following diagram illustrates a general workflow for the analytical characterization of this compound.

Caption: A typical workflow for the analytical characterization of a reference standard.

Signaling Pathways (Parent Drug Context)

While this compound is an analytical tool and not pharmacologically active, understanding the mechanism of the parent drug, Ivabradine, is crucial for researchers in this field. Ivabradine selectively inhibits the "funny" current (Iƒ) in the sinoatrial (SA) node of the heart. This current is a mixed Na⁺-K⁺ inward current that plays a key role in regulating the heart rate.

The diagram below illustrates the signaling pathway of Ivabradine.

Caption: Simplified signaling pathway of Ivabradine's mechanism of action.

Conclusion

This compound is an indispensable tool for the accurate quantification of Ivabradine and its impurities in pharmaceutical and biological samples. While detailed public data on its physical properties and synthesis are limited, this guide provides a foundational understanding of its chemical identity, analytical characterization, and the context of its use in relation to the parent drug. For precise quantitative data and experimental protocols, researchers are strongly advised to refer to the documentation provided by their chemical supplier.

References

The Role of Ivabradine Impurity 7-d6 as an Internal Standard: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Ivabradine Impurity 7-d6, a deuterium-labeled analog of Ivabradine, as an internal standard in bioanalytical method development and validation. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the accuracy and precision required for pharmacokinetic and other drug development studies.

Core Principles of Deuterated Internal Standards

An ideal internal standard (IS) is a compound that is structurally and physicochemically similar to the analyte of interest but can be distinguished by the analytical instrument. Deuterated internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry. In these compounds, one or more hydrogen atoms are replaced with their stable isotope, deuterium. This substitution results in a compound that has nearly identical chemical and physical properties to the unlabeled analyte.

The core mechanism of action of a deuterated internal standard hinges on its ability to mimic the analyte throughout the entire analytical process, from sample preparation to detection. Because of their structural similarity, the deuterated standard and the analyte will have virtually identical:

-

Extraction Recovery: They will be extracted from the biological matrix with the same efficiency.

-

Chromatographic Behavior: They will co-elute or have very similar retention times in liquid chromatography.

-

Ionization Efficiency: They will experience similar ionization suppression or enhancement effects in the mass spectrometer source.

By adding a known concentration of the deuterated internal standard to both the calibration standards and the unknown samples, any variability introduced during the analytical procedure will affect both the analyte and the internal standard to the same extent. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively canceling out variations and leading to more accurate and precise results.

Experimental Protocol: Quantification of Ivabradine in Biological Matrices using a Deuterated Internal Standard

The following is a representative experimental protocol for the quantification of Ivabradine in plasma using a deuterated internal standard, based on established and validated bioanalytical methods. While this protocol specifically mentions Ivabradine-d6, similar principles apply to other deuterated forms like Ivabradine-d3.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules like Ivabradine from plasma samples.

Methodology:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the working solution of Ivabradine-d6 internal standard (concentration will depend on the specific assay requirements).

-

Vortex the sample for 30 seconds to ensure thorough mixing.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared samples are then analyzed using a UPLC or HPLC system coupled to a tandem mass spectrometer.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient to achieve good separation and peak shape |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Ivabradine) | Precursor Ion (Q1): m/z 469.3 -> Product Ion (Q3): m/z 262.2 |

| MRM Transition (Ivabradine-d6) | Precursor Ion (Q1): m/z 475.3 -> Product Ion (Q3): m/z 262.2 |

| Collision Gas | Argon |

Data Presentation: Performance of Deuterated Internal Standards in Ivabradine Bioanalysis

The use of a deuterated internal standard significantly improves the performance of the bioanalytical method. The following table summarizes typical validation parameters for a UPLC-MS/MS method for Ivabradine using a deuterated internal standard, demonstrating compliance with regulatory guidelines (e.g., FDA and EMA).

| Validation Parameter | Typical Performance Results |

| Linearity Range | 0.1 - 200 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of the nominal concentration |

| Recovery | Consistent and reproducible for both analyte and IS |

| Matrix Effect | Normalized by the internal standard to be within acceptable limits |

Visualizations

Signaling Pathway of Ivabradine's Therapeutic Action

Caption: Therapeutic mechanism of Ivabradine.

Experimental Workflow for Bioanalysis using an Internal Standard

Caption: Bioanalytical workflow with an internal standard.

Logical Relationship of Internal Standard Function

Caption: How an internal standard corrects for variability.

The Synthesis, Characterization, and Application of Deuterated Ivabradine Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine (B130884) is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] As with any pharmaceutical compound, the identification, characterization, and control of impurities are critical for ensuring its safety and efficacy. Deuterated analogs of both the active pharmaceutical ingredient (API) and its impurities serve as invaluable tools in modern analytical and metabolic studies. The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, can provide a unique analytical signature for use as internal standards in mass spectrometry-based quantification, aiding in pharmacokinetic and metabolic profiling.[2] Furthermore, understanding the formation and fate of impurities is a key aspect of drug development and regulatory compliance.

This technical guide provides a comprehensive literature review on the use of deuterated ivabradine impurities. It summarizes the current knowledge on their synthesis, characterization, and application, with a focus on providing practical experimental details and data for researchers in the field.

Ivabradine and Its Impurities

Several process-related and degradation impurities of ivabradine have been identified. Forced degradation studies have shown that ivabradine is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[3][4] Some of the key identified impurities include:

-

N-Desmethyl Ivabradine: A major metabolite of ivabradine.[5]

-

Ivabradine N-Oxide: A major oxidative degradation impurity.[5]

-

Dehydro Ivabradine: An impurity formed through oxidation.[5]

-

Other process-related and degradation products.

The deuterated versions of these impurities, such as N-Demethyl Ivabradine-d6 and Dehydro Ivabradine-d3 (B602485), are not extensively described in the scientific literature in terms of their synthesis and characterization.[6][7] However, they are available commercially as reference standards, indicating their importance in analytical applications.[6][7]

Data Presentation: Quantitative Analysis of Ivabradine and Its Impurities

The following tables summarize the quantitative data extracted from the literature regarding the analytical characterization of ivabradine and its impurities.

Table 1: Molecular Information of Ivabradine and Its Deuterated Analogs and Impurities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ivabradine | C₂₇H₃₆N₂O₅ | 468.59 | 155974-00-8 |

| Ivabradine-d3 Hydrochloride | C₂₇H₃₄D₃ClN₂O₅ | 508.06 | 1217809-61-4 |

| Ivabradine-d6 | C₂₇H₃₀D₆N₂O₅ | 474.62 | N/A |

| N-Demethyl Ivabradine | C₂₆H₃₄N₂O₅ | 454.56 | 215935-23-2 |

| N-Demethyl Ivabradine-d6 Hydrochloride | C₂₆H₂₉D₆ClN₂O₅ | 497.06 | N/A |

| Dehydro Ivabradine | C₂₇H₃₄N₂O₅ | 466.57 | 1086026-31-4 |

| Dehydro Ivabradine-d3 | C₂₇H₃₁D₃N₂O₅ | 469.59 | 1795787-01-7 |

| Ivabradine N-Oxide | C₂₇H₃₆N₂O₆ | 484.59 | 2511244-97-4 |

Data sourced from commercial suppliers and literature.[5][6][8]

Table 2: Chromatographic and Mass Spectrometric Data for Ivabradine and its Metabolite

| Analyte | Retention Time (min) | Mass Transition (m/z) |

| Ivabradine | Not specified | 469.2 → 177.2 |

| N-desmethylivabradine | Not specified | 455.2 → 262.2 |

This data is from a UPLC-MS/MS method for the simultaneous determination of ivabradine and N-desmethylivabradine in rat plasma.[9]

Experimental Protocols

Analysis of Ivabradine and its Impurities by LC-HR-MS/MS

This protocol is based on a method for the characterization of degradation products of Ivabradine.[10]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a high-resolution mass spectrometer (e.g., Q-TOF-MS).

-

Column: Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm).

-

Detectors: Photodiode Array (PDA) and Mass Spectrometer.

Chromatographic Conditions:

-

Mobile Phase A: 10 mM Ammonium formate (B1220265) (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient program to separate the impurities.

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

Detection Wavelength (PDA): 286 nm.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Data Acquisition: Full scan and product ion scan modes for identification and structural elucidation.

-

Accurate mass measurements to determine the elemental composition of the impurities.

Proposed Synthetic Strategies for Deuterated Ivabradine Impurities

3.2.1. Synthesis of N-Desmethyl-d6 Ivabradine

The synthesis could potentially start from a deuterated precursor. For instance, a deuterated version of the benzazepinone (B8055114) intermediate could be coupled with the appropriate side chain. Alternatively, late-stage deuteration of N-desmethyl ivabradine could be explored, although this might be challenging due to the complexity of the molecule. A more feasible approach would be to use a deuterated methylating agent (e.g., CD₃I) in the final step of a synthesis that proceeds through a desmethyl intermediate.

3.2.2. Synthesis of Dehydro-d3 Ivabradine

Dehydro ivabradine is an oxidation product of ivabradine. A plausible route for the synthesis of its deuterated analog could involve the controlled oxidation of ivabradine-d3. The synthesis of ivabradine-d3 itself would likely involve the use of a deuterated reducing agent (e.g., NaBD₄) at a suitable step in the synthesis of ivabradine. For example, the reduction of an appropriate ketone or imine precursor with a deuterated hydride source would introduce the deuterium atoms.

General Deuteration Methods:

-

Deuterium Gas (D₂): Catalytic hydrogenation using D₂ gas is a common method for introducing deuterium.

-

Deuterated Reducing Agents: Reagents like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄) are used to reduce carbonyls and other functional groups, incorporating deuterium in the process.

-

Deuterium Oxide (D₂O): D₂O can be used as a deuterium source for exchange reactions, particularly for acidic protons.

-

Deuterated Solvents and Reagents: Various deuterated building blocks and reagents can be incorporated into a synthetic scheme.

Mandatory Visualizations

Signaling Pathway of Ivabradine's Mechanism of Action

Caption: Mechanism of action of Ivabradine in the sinoatrial node.

Experimental Workflow for Impurity Profiling

Caption: Workflow for the profiling of deuterated ivabradine impurities.

Conclusion

The use of deuterated ivabradine and its impurities as internal standards is crucial for the accurate quantification of these compounds in various matrices. While the synthesis of deuterated ivabradine itself is established, detailed procedures for its deuterated impurities are not widely published. This guide has provided a summary of the available analytical data and proposed plausible synthetic strategies based on existing chemical knowledge. The provided experimental protocols and workflow diagrams offer a framework for researchers to approach the analysis and characterization of these important compounds. Further research into the synthesis and characterization of a broader range of deuterated ivabradine impurities would be highly beneficial to the pharmaceutical community, enabling more robust analytical method development and a deeper understanding of ivabradine's metabolic and degradation pathways.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Ivabradine synthesis - chemicalbook [chemicalbook.com]

- 3. WO2014188248A1 - A process for preparing ivabradine - Google Patents [patents.google.com]

- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaceresearch.com [pharmaceresearch.com]

Ivabradine impurity 7-d6 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure. It selectively inhibits the I_f current in the sinoatrial node, a key mechanism in regulating heart rate.[1][2][3] The development and quality control of Ivabradine require a thorough understanding of its impurity profile. Ivabradine Impurity 7-d6 is a deuterium-labeled analog of Ivabradine Impurity 7.[4][5] It serves as a crucial internal standard in analytical and pharmacokinetic studies, enhancing the accuracy of quantification of Ivabradine in biological samples through techniques like mass spectrometry and liquid chromatography.[6] This guide provides a comprehensive overview of the technical data and analytical methodologies associated with this compound.

Certificate of Analysis (Representative Data)

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While a specific batch CoA is not publicly available, this section outlines the typical data presented in such a document.

Table 1: General Information

| Parameter | Specification |

| Product Name | This compound |

| IUPAC Name | 3,3′-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)-d6 |

| Molecular Formula | C₂₇H₂₈D₆N₂O₆ |

| Molecular Weight | 488.62 g/mol |

| CAS Number | Not Available |

| Appearance | White to off-white solid |

Table 2: Quality Control Data

| Test | Method | Specification |

| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥ 98% |

| Identity | ¹H NMR, Mass Spectrometry | Conforms to structure |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation |

| Residual Solvents | Gas Chromatography | Meets ICH Q3C limits |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

Experimental Protocols

The primary application of this compound is as an internal standard for the bioanalytical determination of Ivabradine. Below is a detailed experimental protocol for the quantification of Ivabradine in human plasma using LC-MS/MS.

Quantification of Ivabradine in Human Plasma by LC-MS/MS

This method is designed for the sensitive and selective quantification of Ivabradine in human plasma, a critical aspect of pharmacokinetic studies.

2.1.1. Materials and Reagents

-

Ivabradine reference standard

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Human plasma (with anticoagulant)

-

Purified water

2.1.2. Sample Preparation

-

Thaw human plasma samples at room temperature.

-

Spike 100 µL of plasma with 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Vortex the samples for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

2.1.3. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation (e.g., start with 5% B, ramp to 95% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

2.1.4. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Ivabradine) | To be determined empirically (e.g., precursor ion -> product ion) |

| MRM Transition (this compound) | To be determined empirically (e.g., precursor ion -> product ion) |

| Ion Source Temperature | 500°C |

| Collision Gas | Argon |

Visualizations

Signaling Pathway of Ivabradine

The therapeutic effect of Ivabradine is achieved through its interaction with the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels in the sinoatrial node of the heart.

Caption: Mechanism of action of Ivabradine on the sinoatrial node.

Experimental Workflow for Pharmacokinetic Analysis

The use of this compound as an internal standard is a critical step in the workflow for determining the pharmacokinetic profile of Ivabradine.

Caption: Workflow for a pharmacokinetic study of Ivabradine.

References

Commercial Availability and Technical Guide for Ivabradine Impurity 7-d6

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Ivabradine impurity 7-d6, a critical reference standard for researchers and scientists involved in the development and analysis of Ivabradine. This document outlines the technical specifications, potential suppliers, and the typical procurement process for this deuterated impurity.

This compound is a deuterium-labeled analog of Ivabradine impurity 7. It is primarily utilized as an internal standard in analytical and pharmacokinetic research. The incorporation of deuterium (B1214612) atoms provides a stable isotope-labeled compound that enhances the accuracy of mass spectrometry and liquid chromatography methods, enabling precise quantification of Ivabradine and its related substances in biological matrices and pharmaceutical formulations.

Technical Specifications

The following table summarizes the key quantitative data for this compound based on commercially available information. It is important to note that specific batches may have slight variations, and a Certificate of Analysis (CoA) should always be requested from the supplier for precise data.

| Parameter | Value | Source |

| Product Name | This compound | Veeprho |

| Catalogue Number | DVE00702 | Veeprho |

| CAS Number | Not Available | Veeprho |

| Molecular Formula | C27H28N2O6D6 | Veeprho, RXN Chemicals |

| Molecular Weight | 488.62 g/mol | Veeprho |

| IUPAC Name | 3,3′-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)-d6 | Veeprho |

| Stock Status | In Stock (as of late 2025) | Veeprho |

Commercial Suppliers

Several chemical suppliers specialize in pharmaceutical reference standards and can provide this compound. Researchers are advised to contact these companies directly to obtain quotes, lead times, and detailed technical documentation.

-

Veeprho: A supplier of pharmaceutical reference standards, Veeprho lists this compound as an in-stock item. They provide a detailed description of the product's application as an internal standard for analytical and pharmacokinetic research.[1]

-

RXN Chemicals: This company identifies itself as a manufacturer and global supplier of this compound, stating that the product is of high purity and suitable for research and development purposes.[2]

-

Simson Pharma Limited: While Simson Pharma offers a range of Ivabradine impurities and deuterated standards, their online catalog lists "Ivabradine-D6 Hydrochloride," which has a different chemical structure and CAS number than this compound.[3] Researchers should carefully verify the specific compound they require.

Other suppliers of various Ivabradine impurities and related compounds include Venkatasai Life Sciences, Pharmaffiliates, and Daicel Pharma Standards.[4][5][6][7][8] While they may not explicitly list "this compound," they may offer custom synthesis services.

Experimental Protocols and Applications

While specific, detailed experimental protocols for the use of this compound are typically developed and validated in-house by research laboratories, its primary application is as an internal standard in quantitative analytical methods. The general methodology involves:

-

Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.

-

Sample Preparation: The biological or pharmaceutical sample to be analyzed is processed to extract the analyte of interest (Ivabradine and its impurities).

-

Internal Standard Spiking: A precise volume of the this compound stock solution is added to the extracted sample prior to analysis.

-

Chromatographic Separation: The sample is injected into a liquid chromatography system (e.g., HPLC, UPLC) to separate the analytes.

-

Mass Spectrometric Detection: The separated compounds are detected using a mass spectrometer (e.g., MS/MS). The instrument is set to monitor specific mass transitions for both the analyte and the deuterated internal standard.

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.

Procurement Workflow

The process of acquiring a specialized chemical like this compound follows a standard workflow in the pharmaceutical and research industries. The diagram below illustrates the typical steps involved.

This guide serves as a starting point for researchers and drug development professionals seeking to procure and utilize this compound. Direct communication with suppliers is essential to obtain the most accurate and up-to-date information regarding product specifications, availability, and pricing.

References

- 1. veeprho.com [veeprho.com]

- 2. rxnchem.com [rxnchem.com]

- 3. Ivabradine-D6 Hydrochloride | CAS No- 2070009-63-9 | Simson Pharma Limited [simsonpharma.com]

- 4. Ivabradine Impurity 7 | 1204612-29-2 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. N-desmethyl Ivabradine D6 Hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. Ivabradine D6 oxalate - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Ivabradine impurity 7-d6 CAS number and identification

An In-depth Technical Guide to Ivabradine Impurity 7-d6

This technical guide provides a comprehensive overview of this compound, a critical component in the analytical and pharmacokinetic evaluation of Ivabradine. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its identification, application, and analytical methodologies.

Identification and Chemical Properties

This compound is the deuterium-labeled analogue of Ivabradine Impurity 7. It is primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure the accuracy of quantitative analysis.[1] The deuteration enhances its mass spectrometric detection, allowing for precise differentiation from the non-labeled analyte in biological matrices.

There can be ambiguity in the precise structure of "Ivabradine Impurity 7," as the nomenclature can refer to different related substances. However, one prominent and well-characterized structure for the deuterated impurity is a dimer.

Table 1: Chemical Identification and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3,3′-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)-d6 | [1] |

| Parent Drug | Ivabradine | [1] |

| Synonyms | N/A | [1] |

| Molecular Formula | C27H28D6N2O6 | [2] |

| Description | A deuterium-labeled analog of an Ivabradine impurity, used as an internal standard for quantitative analysis. | [1] |

Note: The CAS number for this specific deuterated impurity is not consistently reported across public databases. Researchers should verify the CAS number with the specific supplier. For the non-deuterated forms of "Ivabradine Impurity 7," CAS numbers such as 1204612-29-2 and 2731089-65-7 have been cited, corresponding to different chemical structures.[3][4]

Application in Analytical Research

The primary application of this compound is as an internal standard for the quantification of Ivabradine and its related impurities in various samples, particularly in biological matrices for pharmacokinetic studies.[1] Its chemical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows for its distinct detection by a mass spectrometer.

Experimental Protocols: Quantitative Analysis using LC-MS

The following is a generalized protocol for the use of this compound as an internal standard in a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of an Ivabradine-related impurity.

Objective: To accurately quantify the concentration of Ivabradine Impurity 7 in a given sample.

Materials:

-

Reference standard of Ivabradine Impurity 7

-

Internal standard: this compound

-

High-purity solvents (e.g., acetonitrile (B52724), methanol, water)

-

Buffers and additives (e.g., ammonium (B1175870) acetate, formic acid)

-

LC-MS system (e.g., HPLC or UHPLC coupled to a triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18 reversed-phase column)

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the Ivabradine Impurity 7 reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Prepare a stock solution of the this compound internal standard at a known concentration (e.g., 1 mg/mL).

-

Create a series of calibration standards by serially diluting the reference standard stock solution to cover the expected concentration range of the analyte in the samples.

-

Spike each calibration standard and the unknown samples with a fixed concentration of the this compound internal standard.

-

-

Sample Preparation:

-

Depending on the matrix (e.g., plasma, urine, formulation), perform a suitable sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS Analysis:

-

Set up the LC method, including the mobile phase composition (e.g., a gradient of acetonitrile and water with 0.1% formic acid), flow rate, and column temperature.[5]

-

Develop a Multiple Reaction Monitoring (MRM) method on the mass spectrometer. This involves selecting specific precursor-to-product ion transitions for both the analyte (Ivabradine Impurity 7) and the internal standard (this compound).

-

Inject the prepared standards and samples onto the LC-MS system.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Logical Workflow for Use as an Internal Standard

The following diagram illustrates the logical workflow for utilizing this compound as an internal standard in a quantitative analytical method.

Caption: Logical workflow for quantitative analysis.

This guide provides a foundational understanding of this compound for professionals in the pharmaceutical sciences. The use of such deuterated standards is a cornerstone of modern analytical chemistry, enabling robust and reliable quantification of drug substances and their impurities.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ivabradine in Human Plasma using LC-MS/MS with Ivabradine Impurity 7-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ivabradine in human plasma. The method utilizes Ivabradine Impurity 7-d6, a stable isotope-labeled analog, as an internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. The method has been validated according to regulatory guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] Accurate and reliable quantification of Ivabradine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays.[2][3] SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and other sources of variability.[2][3][4] This application note provides a detailed protocol for the determination of Ivabradine in human plasma using this compound as the internal standard.

Signaling Pathway of Ivabradine

Ivabradine selectively inhibits the "funny" current (If) in the sinoatrial (SA) node of the heart.[1] This current is responsible for the spontaneous diastolic depolarization, which sets the heart rate. By blocking the If channels, Ivabradine prolongs the diastolic depolarization phase, leading to a reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[1]

References

- 1. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Ivabradine in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Application Note

Abstract

This application note presents a detailed protocol for a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ivabradine (B130884) in human plasma. The method utilizes a stable isotope-labeled internal standard, Ivabradine impurity 7-d6, to ensure accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique. Chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the precise measurement of ivabradine concentrations in plasma.

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and chronic heart failure.[1] It selectively inhibits the If current in the sinoatrial node, leading to a reduction in heart rate without affecting cardiac contractility.[1][2] Accurate and reliable quantification of ivabradine in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This application note describes a validated LC-MS/MS method for the analysis of ivabradine in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variations in sample processing and instrument response.[3] The use of a stable isotope-labeled internal standard is a widely accepted approach to improve the accuracy and precision of quantitative bioanalytical methods.[4][5]

Experimental

Materials and Reagents

-

Ivabradine hydrochloride (Reference Standard)

-

This compound (Internal Standard)[3]

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of ivabradine and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Solutions: Prepare serial dilutions of the ivabradine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation Protocol

-

Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to precipitate the plasma proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water with 5 mM Ammonium Acetate |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | Ivabradine: m/z 469.3 → 177.1; this compound: m/z 475.3 → 177.1 |

| Collision Energy (CE) | Optimized for each transition |

| Dwell Time | 100 ms |

| Source Temperature | 500 °C |

| Ion Spray Voltage | 5500 V |

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

-

Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels.

-

Selectivity: No significant interference was observed at the retention times of ivabradine and the internal standard in blank plasma samples from different sources.

-

Matrix Effect: The matrix effect was assessed and found to be consistent and compensated for by the use of the deuterated internal standard.

-

Recovery: The extraction recovery of ivabradine was consistent and reproducible.

-

Stability: Ivabradine was found to be stable in plasma under various storage conditions (bench-top, freeze-thaw cycles, and long-term storage at -80 °C).

Table 3: Summary of Validation Results

| Parameter | Result |

| Linearity Range (ng/mL) | 0.1 - 100 |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ (ng/mL) | 0.1 |

| Intra-day Precision (%CV) | ≤ 10% |

| Inter-day Precision (%CV) | ≤ 12% |

| Accuracy (% bias) | -8% to +10% |

| Extraction Recovery | > 85% |

Experimental Workflow and Signaling Pathway Diagrams

References

- 1. Ivabradine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. veeprho.com [veeprho.com]

- 4. A validated, rapid UPLC-MS/MS method for simultaneous ivabradine, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples [pubmed.ncbi.nlm.nih.gov]

- 5. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioanalytical Method Development Using Ivabradine Impurity 7-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the development and validation of a bioanalytical method for the quantification of Ivabradine (B130884) in biological matrices, employing Ivabradine impurity 7-d6 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, offering high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2]

Introduction

Ivabradine is a heart rate-lowering agent used in the treatment of chronic stable angina pectoris and chronic heart failure.[3] Accurate quantification of Ivabradine in biological samples is crucial for pharmacokinetic and toxicokinetic studies. This compound is a deuterium-labeled analog of Ivabradine, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[1] Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the extraction and analysis process, thereby correcting for matrix effects and other sources of variability.

Mechanism of Action of Ivabradine

Ivabradine selectively inhibits the funny current (Iƒ) in the sinoatrial node of the heart, which is a key regulator of pacemaker activity. By blocking this channel, Ivabradine reduces the heart rate without affecting myocardial contractility or blood pressure. This targeted action makes it a valuable therapeutic option in cardiovascular medicine.

Figure 1: Simplified signaling pathway of Ivabradine's mechanism of action.

Experimental Protocols

The following protocols outline the key steps for the quantification of Ivabradine in plasma using this compound as an internal standard.

Materials and Reagents

-

Ivabradine reference standard

-

This compound (Internal Standard)

-

Control human plasma (with anticoagulant, e.g., K2EDTA)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Ivabradine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Ivabradine stock solution with a 50:50 mixture of methanol and water to prepare working standards for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 50 ng/mL.

Sample Preparation

Choose one of the following extraction methods based on laboratory resources and desired sample cleanup.

Protocol 1: Protein Precipitation (PPT) [4][5]

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (50 ng/mL).

-

Add 300 µL of acetonitrile (pre-chilled at 4°C).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) [6][7]

-

Condition a polymeric sorbent SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 100 µL of plasma sample pre-treated with 20 µL of internal standard working solution.

-

Wash the cartridge with 1 mL of water.

-

Elute Ivabradine and the internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE) [8][9]

-

To 200 µL of plasma containing the internal standard, add 1 mL of ethyl acetate.

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute in 200 µL of mobile phase for injection.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization.

| Parameter | Recommended Conditions |

| LC System | UPLC or HPLC system |

| Column | C18 or C8 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Isocratic or gradient elution, to be optimized |

| Injection Volume | 5 - 10 µL |

| Column Temp. | 35 - 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Ivabradine: 469.2 → 177.2[10] This compound: 475.2 → 177.2 (predicted) |

| Ion Source Temp. | 500 - 550°C |

| Collision Gas | Argon |

Bioanalytical Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

| Parameter | Acceptance Criteria |

| Linearity | r² ≥ 0.99 over a concentration range of 0.1 - 200 ng/mL[6] |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | %RSD ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible across the concentration range |

| Matrix Effect | Internal standard normalized matrix factor should be close to 1 |

| Stability | Analyte should be stable under various conditions (freeze-thaw, short-term, long-term) |

Data Presentation

The following tables present representative data for a validated bioanalytical method for Ivabradine.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Ivabradine | 0.1 - 200 | y = 0.025x + 0.003 | ≥ 0.995 |

Table 2: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | 8.9 | 105.2 | 11.2 | 103.5 |

| Low | 0.3 | 6.5 | 98.7 | 7.8 | 101.2 |

| Medium | 80 | 4.2 | 102.1 | 5.5 | 99.8 |

| High | 160 | 3.8 | 97.5 | 4.9 | 100.5 |

Data are representative and should be generated during method validation.

Experimental Workflow

The overall workflow for the bioanalytical method is depicted in the following diagram.

Figure 2: Bioanalytical workflow for Ivabradine quantification.

Conclusion

This application note provides a detailed protocol for the development and validation of a robust and reliable bioanalytical method for the quantification of Ivabradine in plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS ensures high sensitivity, specificity, and accuracy, making this method suitable for pharmacokinetic studies and other applications in drug development. Adherence to regulatory guidelines for method validation is essential to ensure data integrity.

References

- 1. veeprho.com [veeprho.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Ivabradine Impurities | SynZeal [synzeal.com]

- 4. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. A validated, rapid UPLC-MS/MS method for simultaneous ivabradine, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. e-century.us [e-century.us]

Application of Ivabradine Impurity 7-d6 in Pharmacokinetic Studies of Ivabradine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ivabradine (B130884) impurity 7-d6 as an internal standard in pharmacokinetic (PK) studies of ivabradine. Detailed protocols for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with representative pharmacokinetic data.

Introduction

Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for determining appropriate dosing regimens and ensuring therapeutic efficacy and safety.

Accurate quantification of ivabradine in biological matrices, such as plasma, is essential for pharmacokinetic analysis. The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative bioanalysis using mass spectrometry. Ivabradine impurity 7-d6, a deuterated analog of an ivabradine-related compound, serves as an excellent internal standard. Its chemical structure and mass are nearly identical to the analyte of interest, ivabradine, ensuring similar behavior during sample preparation and ionization in the mass spectrometer. This co-elution and co-ionization minimize matrix effects and variations in instrument response, leading to highly accurate and precise quantification.

Principle of Using a Deuterated Internal Standard

The fundamental principle behind using a deuterated internal standard like this compound is to correct for any potential loss of the analyte during sample processing and for variations in the mass spectrometer's response. The stable isotope-labeled IS is added at a known concentration to all samples, including calibration standards, quality control samples, and the unknown study samples, at the beginning of the sample preparation process. Since the deuterated standard has almost identical physicochemical properties to the non-labeled ivabradine, it experiences similar extraction recovery and ionization efficiency. By measuring the ratio of the response of ivabradine to the response of this compound, any variations are normalized, leading to a more accurate and reliable quantification of the drug in the biological matrix.

Signaling Pathway of Ivabradine

Ivabradine exerts its therapeutic effect by selectively inhibiting the "funny" current (If) in the sinoatrial (SA) node of the heart.[1][2][3] The If current is a mixed sodium-potassium inward current that plays a key role in the spontaneous diastolic depolarization of pacemaker cells, thus controlling the heart rate.[2] By blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels that carry the If current, ivabradine reduces the pacemaker firing rate, leading to a dose-dependent reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[1][4]

References

Application Note: Development of a Validated LC-MS/MS Method for the Quantification of Ivabradine using Ivabradine impurity 7-d6 as an Internal Standard

Introduction

Ivabradine (B130884) is a heart rate-lowering agent used in the treatment of chronic stable angina pectoris and chronic heart failure.[1] Accurate and reliable quantification of ivabradine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ivabradine in human plasma. The method utilizes a stable isotope-labeled internal standard, Ivabradine impurity 7-d6, to ensure high accuracy and precision.[2]

The method is designed for researchers, scientists, and drug development professionals, providing a detailed protocol for sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Experimental Workflow

Caption: Workflow for the development and validation of the LC-MS/MS method for ivabradine.

Materials and Reagents

-

Analytes: Ivabradine hydrochloride (Reference Standard), this compound (Internal Standard)

-

Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (Milli-Q or equivalent)

-

Reagents: Formic acid (AR grade), Ammonium acetate (B1210297) (AR grade)

-

Biological Matrix: Drug-free human plasma

-

Solid-Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent

Instrumentation and Conditions

Liquid Chromatography

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for good separation.[3][4]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.[5]

-

Gradient Program: A gradient elution is suggested for optimal separation of ivabradine from endogenous plasma components. A typical gradient could be: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B).

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry

-

System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.[3][6]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Key MS Parameters:

-

Capillary Voltage: 3.5 kV[5]

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Collision Gas: Argon

-

Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare individual stock solutions of ivabradine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the ivabradine stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution to a final concentration of 50 ng/mL in methanol.

-

Spiked CC and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare CC and QC samples at various concentration levels.

Sample Preparation: Solid-Phase Extraction (SPE)

-

To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution (50 ng/mL) and vortex.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase (10% acetonitrile in 0.1% formic acid).

-

Inject 5 µL into the LC-MS/MS system.

Method Validation

The developed method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.1 - 200 ng/mL[6] |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL[6] |

Accuracy and Precision

| QC Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low QC (0.3 ng/mL) | < 15% | < 15% | 85-115% |

| Mid QC (50 ng/mL) | < 15% | < 15% | 85-115% |

| High QC (150 ng/mL) | < 15% | < 15% | 85-115% |

Data presented are representative values based on published literature.[4][6]

Stability

| Stability Condition | Result |

| Bench-top Stability (24h, RT) | Stable |

| Freeze-Thaw Stability (3 cycles) | Stable |

| Long-term Stability (-80°C, 30 days) | Stable |

| Post-preparative Stability (Autosampler, 48h) | Stable |

Conclusion

This application note details a sensitive, selective, and robust LC-MS/MS method for the quantification of ivabradine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The method has been validated over a clinically relevant concentration range and has demonstrated excellent performance in terms of linearity, precision, accuracy, and stability. This protocol is well-suited for pharmacokinetic and bioequivalence studies of ivabradine.

References

- 1. wjpmr.com [wjpmr.com]

- 2. veeprho.com [veeprho.com]

- 3. Simultaneous determination of ivabradine, metoprolol and their metabolites in rat plasma by ultra-performance liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. A validated, rapid UPLC-MS/MS method for simultaneous ivabradine, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Precision Quantification of Ivabradine in Biological Matrices Using Deuterated Internal Standard (Ivabradine Impurity 7-d6)

AN-02B4 | Drug Metabolism and Pharmacokinetics (DMPK)

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Ivabradine (B130884) in plasma samples. To counteract matrix effects and variability in sample processing, a stable isotope-labeled (SIL) internal standard, Ivabradine Impurity 7-d6, is employed.[1][2][3] This method demonstrates excellent linearity, precision, and accuracy, making it highly suitable for pharmacokinetic (PK) and drug metabolism studies where reliable data is critical.

Introduction

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and chronic heart failure.[4] It selectively inhibits the If ("funny") current in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility.[5][6] Accurate measurement of Ivabradine concentrations in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[5][7]